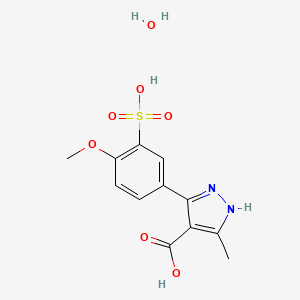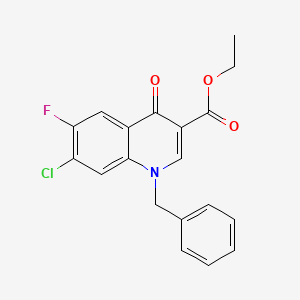
9-Acetoxy-2-nitrofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acetoxy-2-nitrofluorene is an organic compound with the molecular formula C15H11NO4 It is a derivative of fluorene, characterized by the presence of an acetoxy group at the 9th position and a nitro group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetoxy-2-nitrofluorene typically involves the nitration of fluorene followed by acetylation. One common method includes the nitration of fluorene using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrofluorene. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 9-Acetoxy-2-nitrofluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 9-Amino-2-nitrofluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone derivatives.
Aplicaciones Científicas De Investigación
9-Acetoxy-2-nitrofluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological activity of 9-Acetoxy-2-nitrofluorene is primarily due to its nitro and acetoxy groups. The nitro group can undergo metabolic reduction to form reactive intermediates that can interact with cellular macromolecules such as DNA, leading to mutagenic effects. The acetoxy group can be hydrolyzed to release acetic acid, which may further influence the compound’s reactivity and interactions within biological systems .
Comparación Con Compuestos Similares
2-Nitrofluorene: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
9-Acetoxy-3-nitrofluorene: Similar structure but with the nitro group at the 3rd position, which may alter its reactivity and biological activity.
2-Acetoxy-7-nitrofluorene: Another isomer with different positioning of functional groups, affecting its chemical behavior.
Uniqueness: The combination of the acetoxy and nitro groups at these positions provides a distinct set of chemical and biological properties that are valuable in various research contexts .
Propiedades
Número CAS |
107915-53-7 |
|---|---|
Fórmula molecular |
C15H11NO4 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
(2-nitro-9H-fluoren-9-yl) acetate |
InChI |
InChI=1S/C15H11NO4/c1-9(17)20-15-13-5-3-2-4-11(13)12-7-6-10(16(18)19)8-14(12)15/h2-8,15H,1H3 |
Clave InChI |
VHOLNJWMRGLXCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,21-dioxapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,9,13,15,17,19-octaene](/img/structure/B11950395.png)
![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950398.png)

![7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione](/img/structure/B11950404.png)




![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)



